molecular formula C25H29N3O5 B265598 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265598
M. Wt: 451.5 g/mol
InChI Key: NKHNEOBAUNKERL-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemical research. This compound is commonly referred to as MMPIP, and it is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGlu7), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

MMPIP is a selective antagonist of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptors, which are widely expressed in the central nervous system, particularly in the hippocampus, amygdala, and cortex. These receptors modulate synaptic transmission and plasticity by regulating the release of neurotransmitters, such as glutamate and GABA, and by regulating the activity of ion channels and second messenger systems. By blocking the activity of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptors, MMPIP can modulate synaptic transmission and plasticity and affect various physiological and behavioral processes, such as anxiety, depression, and learning and memory.
Biochemical and physiological effects:
MMPIP has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission and plasticity, the regulation of neurotransmitter release, and the modulation of ion channels and second messenger systems. MMPIP has also been shown to affect various physiological and behavioral processes, such as anxiety, depression, and learning and memory.

Advantages and Limitations for Lab Experiments

The main advantage of using MMPIP in lab experiments is its high selectivity and potency for 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptors, which allows for the specific modulation of these receptors without affecting other receptors or neurotransmitter systems. However, the main limitation of using MMPIP is its relatively low solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, the high cost of synthesizing MMPIP can also limit its use in lab experiments.

Future Directions

There are several future directions for research on MMPIP, including the development of new 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptor antagonists with improved pharmacological properties, the investigation of the therapeutic potential of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptor antagonists in various neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying the effects of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptor antagonists on synaptic transmission and plasticity in the brain. Additionally, the development of new methods for synthesizing MMPIP and other 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptor antagonists could also facilitate their use in lab experiments and in clinical settings.

Synthesis Methods

The synthesis of MMPIP involves several steps, including the condensation of 2-methyl-4-nitrophenol with 4-methoxybenzoyl chloride, followed by reduction of the nitro group to an amino group, and then coupling with 3-(4-morpholinyl)propylamine and 4-pyridinecarboxylic acid. The final product is obtained by cyclization of the resulting intermediate with 3-hydroxy-2-cyclopentenone in the presence of a Lewis acid catalyst.

Scientific Research Applications

MMPIP has been extensively studied in various scientific fields, including medicinal chemistry, neuropharmacology, and neuroscience. In medicinal chemistry, MMPIP has been used as a lead compound for the development of new drugs targeting 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptors, which are implicated in several neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. In neuropharmacology, MMPIP has been used to study the role of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptors in regulating synaptic transmission and plasticity in the brain, and to investigate the potential therapeutic effects of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one receptor antagonists in various neurological disorders. In neuroscience, MMPIP has been used to study the molecular mechanisms underlying synaptic plasticity and learning and memory processes in the brain.

properties

Product Name

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

(E)-(4-methoxy-2-methylphenyl)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C25H29N3O5/c1-17-16-19(32-2)4-5-20(17)23(29)21-22(18-6-8-26-9-7-18)28(25(31)24(21)30)11-3-10-27-12-14-33-15-13-27/h4-9,16,22,29H,3,10-15H2,1-2H3/b23-21+

InChI Key

NKHNEOBAUNKERL-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=NC=C4)/[O-]

SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=NC=C4)[O-]

Origin of Product

United States

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